4-Fluoro vs. 3-Fluoro Positional Isomer Antiproliferative Activity
The 3-fluorophenyl positional isomer 1-(4-cyanophenyl)-3-(3-fluorophenyl)urea (CAS 210358-58-0) has published antiproliferative IC₅₀ values of 0.13 μM (HL-60), 0.7 μM (A549), and 0.5 μM (MDA-MB-231) . The 4-fluorophenyl analog (target compound) is anticipated to exhibit a distinct activity fingerprint due to the altered electronic distribution and steric occupancy at the para position, which influences hydrogen-bonding interactions with kinase hinge regions and allosteric pockets. Direct head-to-head antiproliferative data for the 4-fluoro compound are not yet publicly available, representing a critical gap for procurement decisions.
| Evidence Dimension | Antiproliferative activity (IC₅₀) across three human cancer cell lines |
|---|---|
| Target Compound Data | Not publicly reported for the 4-fluoro positional isomer |
| Comparator Or Baseline | 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (3-fluoro isomer): HL-60 IC₅₀ = 0.13 μM, A549 IC₅₀ = 0.7 μM, MDA-MB-231 IC₅₀ = 0.5 μM |
| Quantified Difference | Qualitative difference expected; quantitative differentiation requires empirical determination |
| Conditions | MTT assay; HL-60 (human leukemia), A549 (lung adenocarcinoma), MDA-MB-231 (breast cancer) cell lines |
Why This Matters
For researchers building SAR tables, procuring the 4-fluoro positional isomer is essential for establishing the substituent position–activity relationship, which is a prerequisite for rational lead optimization.
